![molecular formula C12H12BrNO3 B1414001 Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1807081-48-6](/img/structure/B1414001.png)
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate
Overview
Description
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate (EBCMPA) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 375.25 g/mol and a melting point of 53-54 °C. EBCMPA is soluble in water, ethanol, and methanol, and has a high solubility in organic solvents. Its structure consists of a brominated phenylacetate moiety, with a methoxy group and a cyano group attached to the benzene ring.
Mechanism Of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, enzyme inhibition, and drug delivery. In particular, it has been found to inhibit the activity of Akt and other kinases, as well as the proteasome. Additionally, it has been found to act as a substrate for the cytochrome P450-mediated metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate are still being studied. However, it has been found to inhibit the activity of Akt and other kinases, as well as the proteasome. Additionally, it has been found to act as a substrate for the cytochrome P450-mediated metabolism of drugs.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate in lab experiments include its high solubility in organic solvents, its ability to inhibit protein-protein interactions, enzyme inhibition, and drug delivery, and its ability to act as a substrate for the cytochrome P450-mediated metabolism of drugs. The main limitation of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research on Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and other areas of scientific research. Additionally, further studies could be conducted to investigate the potential toxicity of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate, as well as its interactions with other compounds. Finally, further studies could be conducted to investigate the potential uses of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate in therapeutic applications.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate has been used in a variety of scientific research applications, including protein-protein interactions, enzyme inhibition, and drug delivery. It has been used as an inhibitor of Akt and other kinases, and as an inhibitor of the proteasome. Additionally, it has been used as a substrate for the cytochrome P450-mediated metabolism of drugs.
properties
IUPAC Name |
ethyl 2-(4-bromo-3-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(13)9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONCCAFJMHWHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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